molecular formula C16H31IO2 B12641932 2-Iodoethyl myristate CAS No. 83763-20-6

2-Iodoethyl myristate

Cat. No.: B12641932
CAS No.: 83763-20-6
M. Wt: 382.32 g/mol
InChI Key: HTORKFYAKCXIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodoethyl myristate is an organic compound with the molecular formula C16H31IO2 It is an ester formed from myristic acid and 2-iodoethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodoethyl myristate typically involves the esterification of myristic acid with 2-iodoethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodoethyl myristate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxyethyl myristate.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: 2-Hydroxyethyl myristate.

    Reduction: Myristyl alcohol.

    Oxidation: Myristic acid and other oxidation products.

Scientific Research Applications

2-Iodoethyl myristate has several applications in scientific research, including:

    Biology: Studied for its potential role in modifying biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-iodoethyl myristate exerts its effects involves the interaction of the ester group with various molecular targets. The iodine atom can participate in substitution reactions, while the ester group can undergo hydrolysis to release myristic acid. These interactions can affect cellular pathways and processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    2-Bromoethyl myristate: Similar in structure but contains a bromine atom instead of iodine.

    2-Chloroethyl myristate: Contains a chlorine atom instead of iodine.

    2-Hydroxyethyl myristate: Formed by the substitution of the iodine atom with a hydroxyl group.

Comparison: 2-Iodoethyl myristate is unique due to the presence of the iodine atom, which can participate in specific substitution reactions that are not possible with bromine or chlorine. This makes it a valuable compound for certain synthetic applications where iodine’s reactivity is advantageous.

Properties

CAS No.

83763-20-6

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

2-iodoethyl tetradecanoate

InChI

InChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17/h2-15H2,1H3

InChI Key

HTORKFYAKCXIKR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.